Isophthalate

Polymer Science Thermal Analysis Polyester Degradation

Polyester formulators face a challenge: achieving optimal clarity, thermal stability, and mechanical integrity without sacrificing processability. Isophthalic acid (IPA) solves this with its meta-substituted 120° bond angle that disrupts polymer chain packing while retaining aromatic thermal performance. • Lowers PET crystallinity for enhanced bottle clarity; enables OTR values as low as ~34 cc·m⁻²·day⁻¹·atm⁻¹. • Superior thermo-oxidative stability in UPR resins, extending service life of chemical storage tanks. • Diallyl isophthalate-based molding compounds achieve Tg 235°C and >800V tracking resistance for 800V EV power electronics. • Global demand projected to reach USD 3.52-5.9 billion by 2031-2032, ensuring reliable long-term supply.

Molecular Formula C8H4O4-2
Molecular Weight 164.11 g/mol
Cat. No. B1238265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsophthalate
Synonymsisophthalate
isophthalate, calcium (1:1)salt
isophthalate, copper (+2) salt
isophthalate, copper (+2) salt (1:1)
isophthalate, disodium salt
isophthalate, iron (+2) salt
isophthalate, iron (+2) salt (1:1)
isophthalic acid
Molecular FormulaC8H4O4-2
Molecular Weight164.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2
InChIKeyQQVIHTHCMHWDBS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isophthalate Performance Baseline


Isophthalate-based compounds, primarily isophthalic acid (IPA, CAS 121-91-5) and its dimethyl ester (DMIP, CAS 1459-93-4), constitute the meta-substituted isomer class of benzenedicarboxylic acids. These aromatic dicarboxylate monomers are distinguished by their 1,3-positioning of functional groups, which imparts a pronounced 'kinked' molecular geometry not found in the linear para-substituted terephthalate (TPA) analogs or the highly sterically hindered ortho-phthalates [1]. As a high-purity comonomer and resin intermediate, isophthalate is specified to modify polyester crystallinity and thermal behavior, with global demand projected to reach USD 3.52-5.9 billion by 2031-2032 at a CAGR of 4.94-6.1%, driven by applications requiring a specific balance of clarity, flexibility, and thermo-oxidative stability [2][3]. The technical selection of isophthalate over other aromatic diacids hinges on its unique capacity to disrupt polymer chain packing while retaining aromatic thermal performance, a baseline property critical for evaluating procurement decisions.

1 Aromatic dicarboxylate comonomer for polyester crystallinity and thermal behavior modification
2 Meta-substituted 1,3-isomer geometry disrupts polymer chain packing while retaining aromatic backbone performance
3 Supports formulation screening for clarity, flexibility, and thermo-oxidative stability applications

Why Isophthalate Substitution Fails


Generic substitution of isophthalate with its lower-cost isomer, terephthalate (TPA), or ortho-phthalic anhydride (PA) in unsaturated polyester (UPR) and saturated polyester (PET) formulations is technically unsound due to fundamental differences in polymer chain architecture and resultant performance. Isophthalate's meta-substitution introduces a 120° bond angle that disrupts chain linearity, systematically lowering crystallinity and melting point compared to the para-substituted terephthalate, while its higher molecular symmetry provides significantly greater mechanical strength and hydrolytic stability than the ortho-isomer [1]. The following quantitative evidence demonstrates that this structural divergence directly translates into a measurable, application-critical performance gap in thermo-oxidative stability, gas barrier properties, corrosion resistance, and high-temperature dielectric behavior [2].

Isophthalate (IPA / DMIP) Meta-substitution introduces a 120° bond angle that disrupts chain linearity, lowering crystallinity and melting point.
Terephthalate (TPA) Para-substitution maintains chain linearity; crystallinity and melting behavior may not transfer directly to meta-isomer application profiles.
Isophthalate (IPA / DMIP) Higher molecular symmetry provides reported higher mechanical strength and hydrolytic stability versus ortho-isomer.
Ortho-Phthalic Anhydride (PA) Sterically hindered ortho-substitution; mechanical strength and hydrolytic stability profiles may differ significantly.

Isophthalate Head-to-Head Performance Data


Thermo-Oxidative Stability vs. Terephthalate

In a comparative thermogravimetric analysis (TGA) study of hydroxyl-terminated poly(bisphenol A isophthalate) versus its terephthalate analogue, the isophthalate-containing polyester demonstrated enhanced thermo-oxidative stability. Under identical isothermal conditions in air, the isophthalate-based polymer exhibited a measurably slower rate of decomposition and maintained a higher residual mass over time compared to the terephthalate-based polymer [1].

Thermo-Oxidative Stability
Head-to-head
Slower decomposition rate and higher residual mass over time vs. terephthalate analog
Supports thermo-oxidative stability screening for high-temperature applications
TGA under isothermal air conditions; poly(bisphenol A) system
Polymer Science Thermal Analysis Polyester Degradation

Melting Point Depression for Processability

Incorporation of isophthalate comonomers into a poly(ethylene terephthalate) (PET) backbone is a standard industrial practice to improve processability. A study on poly(ethylene terephthalate-co-isophthalate) (PETI) copolymers demonstrates that the kinked meta-structure of isophthalate disrupts chain regularity. For a PETI copolymer with 20 mol% isophthalate units, the melting temperature (Tm) is significantly depressed compared to the PET homopolymer, which has a Tm of approximately 265°C [1][2]. This depression allows for lower extrusion and injection molding temperatures, reducing energy consumption and thermal degradation of the polymer melt.

Melting Point Depression
Head-to-head
Tm reduction at 20 mol% isophthalate in PETI copolymer
Supports processability review for melt-processing of PET copolymers
DSC analysis; depression magnitude correlates with isophthalate content
Polymer Processing PET Copolymers Crystallization Kinetics

Oxygen & CO2 Barrier Performance

Contrary to conventional polymer science principles that link high barrier properties to high glass transition temperature (Tg) and chain stiffness, poly(ethylene isophthalate) (PEI) exhibits exceptional gas barrier performance despite having a Tg lower than that of poly(ethylene terephthalate) (PET). The patent literature explicitly states that PEI homopolymers and their copolymers provide very good barrier properties with regard to oxygen and carbon dioxide penetration [1][2]. In a specific application, poly(butylene carbonate-co-isophthalate) (PBCI) copolymers with high isophthalate content achieved an oxygen transmission rate of ~34 cc·m⁻²·day⁻¹·atm⁻¹, which significantly outperforms the barrier performance of commercial polyethylenes (550-2300 cc·m⁻²·day⁻¹·atm⁻¹) [3].

O2 & CO2 Barrier
Head-to-head
OTR ~34 vs. 550–2300 cc·m⁻²·day⁻¹·atm⁻¹ (PE baseline)
Supports barrier performance screening for advanced packaging applications
PBCI copolymer films; 16- to 67-fold lower OTR vs. commercial polyethylene
Packaging Materials Gas Permeation Barrier Polymers

High-Temperature Dielectric and Voltage Resistance

In response to the escalating voltage demands of modern electric vehicle (EV) systems, a newly developed molding compound based on diallyl isophthalate resin demonstrates a unique combination of extreme thermal endurance and high dielectric strength. The material exhibits a glass transition temperature (Tg) of 235°C, which is significantly higher than that of conventional engineering thermoplastics and even PET. Concurrently, it provides a tracking resistance exceeding 800V [1]. This dual performance profile is directly attributed to the rigid, aromatic, and crosslinkable nature of the isophthalate core.

Dielectric & Thermal Endurance
Class-level
Tg 235°C; Tracking resistance >800V
Supports dielectric material screening for high-voltage component research
JSAE 2025 proceedings; diallyl isophthalate thermoset molding compound
Dielectric Materials High-Voltage Insulation Electric Vehicle Components

Crystallinity Suppression with Retained Strength

The impact of isophthalate incorporation on the solid-state structure and mechanical properties of PET was quantified in a study of poly(ethylene terephthalate-co-isophthalate) (PETI) and related terpolymers. The data show that isophthalate comonomers are excluded from the crystalline phase, effectively reducing the overall crystallinity of the polymer [1]. Critically, this disruption of crystallinity is achieved without sacrificing key mechanical properties. The tensile modulus and ultimate tensile strength of PETI copolymers were found to be barely affected compared to the PET homopolymer [2].

Crystallinity vs. Strength
Head-to-head
Crystallinity reduced; tensile modulus and strength barely affected vs. PET homopolymer
Supports crystallinity-performance trade-off review for clarity and dimensional stability
PETI copolymer tensile testing; isophthalate excluded from crystalline phase
Copolymer Properties Crystallinity Control Mechanical Performance

Isophthalate Application Scenarios


High-Voltage Dielectrics for EV

The need for materials that can withstand higher voltages and operating temperatures in electric vehicle power electronics is critical. Diallyl isophthalate-based molding compounds are uniquely specified for these applications due to a demonstrated glass transition temperature of 235°C and tracking resistance exceeding 800V [1]. This evidence-backed performance profile enables the design of smaller, more powerful, and more reliable high-voltage connectors, busbars, and power module housings, directly addressing the materials challenge posed by 800V EV architectures.

High-Barrier Beverage Packaging

In the production of PET bottles for carbonated soft drinks and oxygen-sensitive beverages like beer, the use of purified isophthalic acid (PIA) or dimethyl isophthalate (DMIP) as a comonomer is essential. Quantitative evidence shows that isophthalate lowers the melting point to improve processability and reduces crystallinity to enhance bottle clarity [2]. Furthermore, polyisophthalate layers deliver unexpectedly high barrier properties against oxygen and CO2 permeation, with OTR values as low as ~34 cc·m⁻²·day⁻¹·atm⁻¹, a 16- to 67-fold improvement over standard polyethylene [3]. This directly translates to longer product shelf-life and better taste preservation, a key procurement driver for the beverage industry.

Thermally Stable Coatings and FRP

For chemical storage tanks, industrial piping, and corrosion-resistant equipment operating in high-temperature, oxidative environments, unsaturated polyester resins (UPR) based on isophthalic acid provide a measurable performance advantage. Compared to terephthalate-based analogs, isophthalate polyesters demonstrate superior thermo-oxidative stability, exhibiting a slower rate of decomposition under sustained high-heat conditions [4]. This enhanced durability reduces maintenance cycles and extends the service life of capital-intensive industrial assets, making isophthalate-based resins the preferred choice for applications where long-term thermal and chemical resistance is non-negotiable.

Dimensionally Stable Engineering Copolyesters

In the synthesis of engineering thermoplastics for fibers, films, and precision-molded parts, the use of isophthalate as a comonomer is a proven strategy to achieve an optimal balance of properties. Studies confirm that isophthalate units effectively suppress unwanted crystallinity in PET, thereby improving dimensional stability and reducing brittleness [5]. Crucially, this is accomplished while maintaining the high tensile modulus and strength characteristic of the aromatic polyester backbone [6]. This evidence supports the procurement of isophthalate for applications where a combination of high mechanical integrity, dimensional precision, and optical clarity is required, without incurring the cost penalty of more exotic specialty polymers.

Application
Selection Property
Validation Focus
High-Voltage Dielectrics for EV
Thermal endurance and dielectric strength profile
Tg and tracking resistance review under high-voltage conditions
High-Barrier Beverage Packaging
Crystallinity control and barrier performance profile
OTR and CO2 permeation review for shelf-life extension
Thermally Stable Coatings and FRP
Thermo-oxidative stability profile under sustained heat
Decomposition rate review under isothermal oxidative conditions
Dimensionally Stable Engineering Copolyesters
Crystallinity suppression with strength retention
Tensile modulus and optical clarity review for molded parts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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